N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group and a dimethyl-N-methylsulfonylanilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with methoxy groups using methanol and a suitable catalyst.
Attachment of the Dimethyl-N-methylsulfonylanilino Group: This can be done by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide: shares similarities with other acetamide derivatives such as:
Uniqueness
- The presence of both dimethoxyphenyl and dimethyl-N-methylsulfonylanilino groups makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13-7-6-8-14(2)19(13)21(27(5,23)24)12-18(22)20-16-11-15(25-3)9-10-17(16)26-4/h6-11H,12H2,1-5H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQZHRGTJCSHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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